2-Allyl-5-aminoisoindoline-1,3-dione
Description
2-Allyl-5-aminoisoindoline-1,3-dione is a synthetic isoindoline-1,3-dione derivative characterized by an allyl group at the 2-position and an amino group at the 5-position of the isoindoline core. Isoindoline-1,3-diones are known for their versatility in medicinal chemistry due to their planar aromatic structure and ability to engage in hydrogen bonding, making them promising candidates for enzyme inhibition or receptor modulation .
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
5-amino-2-prop-2-enylisoindole-1,3-dione |
InChI |
InChI=1S/C11H10N2O2/c1-2-5-13-10(14)8-4-3-7(12)6-9(8)11(13)15/h2-4,6H,1,5,12H2 |
InChI Key |
ZEJXZKMBVMCJEM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)C2=C(C1=O)C=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allyl-5-aminoisoindoline-1,3-dione typically involves the condensation of phthalic anhydride with allylamine, followed by cyclization and amination reactions. One common method involves heating phthalic anhydride with allylamine in the presence of a catalyst to form the intermediate, which is then cyclized to produce the desired compound .
Industrial Production Methods
Industrial production of 2-Allyl-5-aminoisoindoline-1,3-dione may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Allyl-5-aminoisoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Allyl-5-aminoisoindoline-1,3-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Allyl-5-aminoisoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, bind to receptors, and interfere with cellular processes. For example, it may inhibit certain enzymes involved in disease pathways or bind to receptors to exert its biological effects .
Comparison with Similar Compounds
Key Observations :
- The allyl group in the target compound enhances lipophilicity compared to methyl substituents (ClogP ~1.8 vs.
- Amino groups at the 5-position increase polarity, which may enhance solubility and target binding interactions .
Enzyme Inhibition
Receptor Affinity
- σ Receptor Selectivity: Indolin-2,3-diones with carbonyl groups showed low σ1 affinity but high σ2 selectivity (Kis2 = 42 nM, Kis1/Kis2 >72) . The amino group in the target compound may mimic this selectivity by altering electron distribution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
